
4-羟基-N-(4-异丙基苯基)-2-氧代-3-(苯基磺酰)-1,2-二氢喹啉-7-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound "4-hydroxy-N-(4-isopropylphenyl)-2-oxo-3-(phenylsulfonyl)-1,2-dihydroquinoline-7-carboxamide" is a derivative of the 4-hydroxyquinoline class, which is known for its potential biological activities. The structure of this compound suggests that it may have interesting properties and potential applications in medicinal chemistry, particularly due to the presence of the phenylsulfonyl and isopropylphenyl groups.
Synthesis Analysis
The synthesis of related 4-hydroxyquinoline derivatives has been explored in several studies. For instance, the preparation of 2-phenylsubstituted-3-hydroxyquinolin-4(1H)-one derivatives has been achieved using combinatorial solid-phase synthesis, which allows for the systematic study of structure-activity relationships . Another approach involves the use of 3-nitrophthalic anhydride, α-haloketones, and primary amines, leading to the synthesis of hydroxyquinolinones with potential anticancer and fluorescence properties . Additionally, an improved method for synthesizing 4-hydroxy-2-methyl-1-oxo-1,2-dihydroisoquinoline-3-carboxylic acid derivatives has been described, involving aminolysis, esterification, and Dieckmann condensation .
Molecular Structure Analysis
The molecular structure of 4-hydroxyquinoline derivatives is characterized by the presence of a hydroxy group at the 4-position and various substituents at other positions of the quinoline ring. The specific substituents and their positions can significantly influence the biological activity and physical properties of these compounds. For example, the position of the carboxamide group has been shown to affect the cytotoxic activity of these molecules .
Chemical Reactions Analysis
The chemical reactivity of 4-hydroxyquinoline derivatives is influenced by the functional groups present in the molecule. The carboxamide group, for instance, can participate in peptide coupling reactions, as seen in the synthesis of 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxamide hybrids . The presence of a sulfamoyl group can also lead to the formation of compounds that act as potentiators of defective chloride channels .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-hydroxyquinoline derivatives, such as solubility, melting point, and fluorescence, are determined by the nature of the substituents and their arrangement on the quinoline core. The introduction of various substituents can enhance the fluorescence properties, making these compounds suitable as fluorescence agents . Moreover, the lipophilicity and polarity of the substituents can affect the compound's ability to interact with biological targets, which is crucial for their potential use as anticancer agents .
科学研究应用
抗微生物应用
抗微生物剂合成
研究已经探索了喹啉衍生物的合成,展示了其作为抗微生物剂的潜力。这些化合物的结构阐明表明它们对一系列细菌和真菌物种具有有效性,突显了基于喹啉化合物的化学多样性和潜在的治疗应用(Desai, Dodiya, & Shihora, 2011)。
合成化学进展
可见光促进合成
一项关于杂环衍生物的研究,包括类似于所讨论化合物的化合物,展示了一种可见光促进的合成方法。这种方法强调了生产磺酰甲基异喹啉二酮的效率和环境友好性,这可能会推动制药合成和材料科学的进步(Liu, Cong, Liu, & Sun, 2016)。
质谱研究
另一个重要的应用涉及对异喹啉衍生物进行质谱分析,以确定它们作为药物候选物的潜力。这项研究提供了关于这些化合物在气相反应中的见解,这对于理解它们在药物开发过程中的稳定性和反应性至关重要(Thevis, Kohler, Schlörer, & Schänzer, 2008)。
潜在的抗癌应用
抗癌和荧光剂
已经合成了喹啉衍生物,并对它们针对各种癌细胞系的细胞毒活性进行了测试。评估了它们的荧光特性,表明它们有潜力作为抗癌剂和生物研究中的荧光标记物(Funk, Motyka, Džubák, Znojek, Gurská, Kusz, McMaster, Hajdůch, & Soural, 2015)。
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '4-hydroxy-N-(4-isopropylphenyl)-2-oxo-3-(phenylsulfonyl)-1,2-dihydroquinoline-7-carboxamide' involves the synthesis of the dihydroquinoline ring system followed by the introduction of the amide and sulfonyl groups. The final step involves the introduction of the hydroxyl group at the 4-position of the phenyl ring.", "Starting Materials": [ "4-isopropylaniline", "2-chloro-3-nitrobenzoic acid", "sodium borohydride", "sodium hydroxide", "sulfonyl chloride", "N,N-dimethylformamide", "acetic anhydride", "hydroxylamine hydrochloride", "sodium acetate", "sodium nitrite", "sodium sulfite", "sodium carbonate", "sodium bicarbonate", "sodium chloride", "ethanol", "water" ], "Reaction": [ "Step 1: Nitration of 2-chloro-3-nitrobenzoic acid with nitric acid and sulfuric acid to give 2-chloro-3-nitrobenzoic acid", "Step 2: Reduction of 2-chloro-3-nitrobenzoic acid with sodium borohydride to give 2-chloro-3-aminobenzoic acid", "Step 3: Condensation of 2-chloro-3-aminobenzoic acid with 4-isopropylaniline in the presence of sodium hydroxide to give 4-hydroxy-N-(4-isopropylphenyl)-2-chloro-3-aminobenzamide", "Step 4: Reduction of 4-hydroxy-N-(4-isopropylphenyl)-2-chloro-3-aminobenzamide with sodium borohydride to give 4-hydroxy-N-(4-isopropylphenyl)-2-amino-3-benzamidobenzene", "Step 5: Reaction of 4-hydroxy-N-(4-isopropylphenyl)-2-amino-3-benzamidobenzene with sulfonyl chloride in the presence of N,N-dimethylformamide to give 4-hydroxy-N-(4-isopropylphenyl)-2-amino-3-(phenylsulfonyl)benzamide", "Step 6: Acetylation of 4-hydroxy-N-(4-isopropylphenyl)-2-amino-3-(phenylsulfonyl)benzamide with acetic anhydride in the presence of sodium acetate to give 4-hydroxy-N-(4-isopropylphenyl)-2-acetamido-3-(phenylsulfonyl)benzamide", "Step 7: Reaction of 4-hydroxy-N-(4-isopropylphenyl)-2-acetamido-3-(phenylsulfonyl)benzamide with hydroxylamine hydrochloride in the presence of sodium acetate to give 4-hydroxy-N-(4-isopropylphenyl)-2-acetamido-3-(phenylsulfonyl)benzohydroxamic acid", "Step 8: Cyclization of 4-hydroxy-N-(4-isopropylphenyl)-2-acetamido-3-(phenylsulfonyl)benzohydroxamic acid with sodium nitrite and sodium sulfite in the presence of sodium carbonate and sodium bicarbonate to give 4-hydroxy-N-(4-isopropylphenyl)-2-oxo-3-(phenylsulfonyl)-1,2-dihydroquinoline-7-carboxamide", "Step 9: Purification of the final product by recrystallization from ethanol and water" ] } | |
CAS 编号 |
892741-31-0 |
分子式 |
C25H22N2O5S |
分子量 |
462.52 |
IUPAC 名称 |
3-(benzenesulfonyl)-4-hydroxy-2-oxo-N-(4-propan-2-ylphenyl)-1H-quinoline-7-carboxamide |
InChI |
InChI=1S/C25H22N2O5S/c1-15(2)16-8-11-18(12-9-16)26-24(29)17-10-13-20-21(14-17)27-25(30)23(22(20)28)33(31,32)19-6-4-3-5-7-19/h3-15H,1-2H3,(H,26,29)(H2,27,28,30) |
InChI 键 |
CKMSCLPBNFCSKZ-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)C2=CC3=C(C=C2)C(=C(C(=O)N3)S(=O)(=O)C4=CC=CC=C4)O |
溶解度 |
not available |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-((benzyloxy)methyl)piperidin-1-yl)acetamide oxalate](/img/structure/B2499593.png)

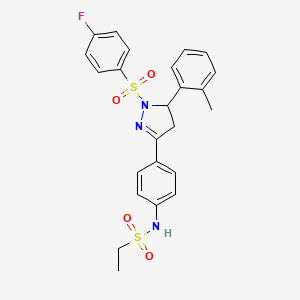
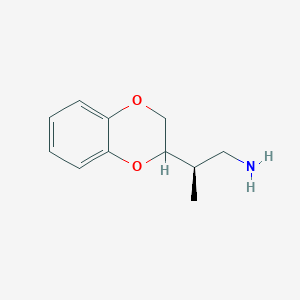
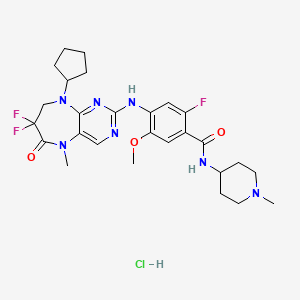
![2-[1-(Oxan-3-ylmethyl)piperidin-4-yl]-6-phenylpyridazin-3-one](/img/structure/B2499602.png)
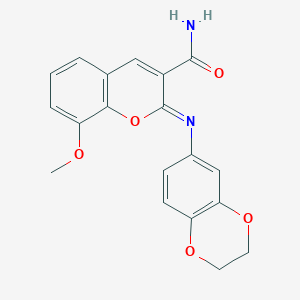
![N-(2-(methylthio)benzo[d]thiazol-6-yl)-2-(phenylsulfonyl)acetamide](/img/structure/B2499605.png)
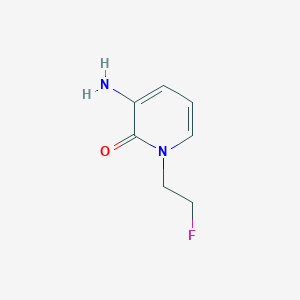
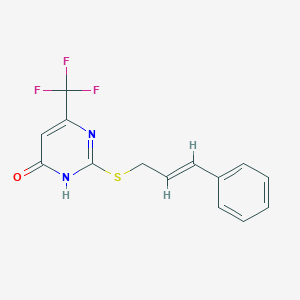
![(4-((1H-imidazol-1-yl)methyl)phenyl)(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone](/img/structure/B2499608.png)
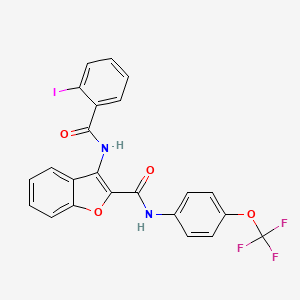
![(E)-4-(2-(benzo[d]thiazol-2-yl)-2-cyanovinyl)phenyl 2-(1,3-dioxoisoindolin-2-yl)acetate](/img/structure/B2499610.png)
